molecular formula C14H20N2O3S B2836359 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 941955-31-3

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No. B2836359
M. Wt: 296.39
InChI Key: FKQBPOGSMQTYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as L-690,330, is a chemical compound that has shown significant potential in scientific research. This compound belongs to the class of quinolone sulfonamides and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Oxidation and Reactivity Studies

One area of research involves the study of oxidation reactions and the reactivity of similar compounds. For instance, Kammoun et al. (2011) explored the behavior of newly synthesized dihydroisoquinoline-derived oxaziridines in the presence of methanesulfonic acid, observing isomerization reactions in the absence of sulfide, which highlights the potential of these compounds in synthetic chemistry applications (Kammoun, Ben Salah, & Damak, 2011).

Electrocatalytic Reduction of Carbon Dioxide

Another significant application is in the field of catalysis, particularly in the electrocatalytic reduction of carbon dioxide to valuable products. Nganga et al. (2021) reported on the use of rhenium tricarbonyl complexes, similar in structural complexity to the compound , for converting carbon dioxide into carbon monoxide and methane. This research suggests potential applications in sustainable energy and environmental remediation (Nganga et al., 2021).

Synthetic Chemistry and Molecular Design

Research also extends into synthetic chemistry, where compounds like "N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" serve as key intermediates or reactants. For example, Hoshino et al. (2001) discussed the formation and reaction of N-acyl- and N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines, illustrating the compound's utility in creating complex organic molecules (Hoshino, Suzuki, & Ogasawara, 2001).

Antimicrobial and Antifungal Activities

Additionally, the antimicrobial and antifungal activities of sulfonate derivatives, including those related to "N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide," have been investigated. Fadda et al. (2016) synthesized and evaluated the antimicrobial properties of novel N-sulfonates, indicating the potential of these compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Molecular Rotor and Chirality Studies

Research by Suzuki et al. (2015) on the synthesis of optically active N-C axially chiral tetrahydroquinoline, including the addition of methane sulfonic acid to lower the barrier to rotation around the chiral axis, illustrates the compound's relevance in studies of molecular motion and chirality (Suzuki et al., 2015).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(2)9-16-13-6-5-12(15-20(3,18)19)8-11(13)4-7-14(16)17/h5-6,8,10,15H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQBPOGSMQTYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.